![molecular formula C29H40N6O3 B13428590 2-[3-[1-(3-Cyclohexyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine](/img/structure/B13428590.png)
2-[3-[1-(3-Cyclohexyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-[1-(3-Cyclohexyl-1-oxo-1-spiro[indene-1,4’-piperidine]-1’-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine is a complex organic compound with a unique structure that includes multiple rings and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[1-(3-Cyclohexyl-1-oxo-1-spiro[indene-1,4’-piperidine]-1’-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the spiro[indene-1,4’-piperidine] core, followed by the introduction of the cyclohexyl group and the imidazolidinone moiety. The final step involves the attachment of the guanidine group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
2-[3-[1-(3-Cyclohexyl-1-oxo-1-spiro[indene-1,4’-piperidine]-1’-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
2-[3-[1-(3-Cyclohexyl-1-oxo-1-spiro[indene-1,4’-piperidine]-1’-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme inhibition or as a ligand in receptor binding assays.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism by which 2-[3-[1-(3-Cyclohexyl-1-oxo-1-spiro[indene-1,4’-piperidine]-1’-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine exerts its effects depends on its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may act as an inhibitor, activator, or modulator of these targets, leading to changes in cellular processes and pathways.
相似化合物的比较
Similar Compounds
- 2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxo-1-butenyl)
- 2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)
Uniqueness
2-[3-[1-(3-Cyclohexyl-1-oxo-1-spiro[indene-1,4’-piperidine]-1’-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine is unique due to its complex structure, which includes multiple rings and functional groups
属性
分子式 |
C29H40N6O3 |
|---|---|
分子量 |
520.7 g/mol |
IUPAC 名称 |
2-[3-[1-(3-cyclohexyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine |
InChI |
InChI=1S/C29H40N6O3/c30-27(31)32-16-6-11-23-25(36)35(28(38)33-23)24(19-20-7-2-1-3-8-20)26(37)34-17-14-29(15-18-34)13-12-21-9-4-5-10-22(21)29/h4-5,9-10,12-13,20,23-24H,1-3,6-8,11,14-19H2,(H,33,38)(H4,30,31,32) |
InChI 键 |
IWWFHDRZZLWBNU-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)CC(C(=O)N2CCC3(CC2)C=CC4=CC=CC=C34)N5C(=O)C(NC5=O)CCCN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-nitro-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13428519.png)
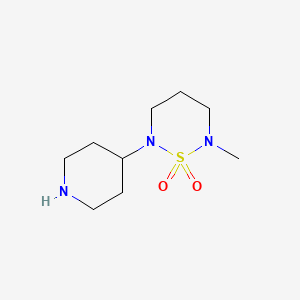
![2-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol](/img/structure/B13428540.png)
![[(2R,3R,4R)-4-hydroxy-4-methyl-3-(4-methylbenzoyl)oxy-5-oxooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13428543.png)
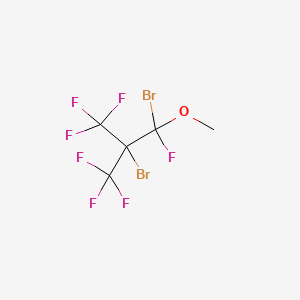
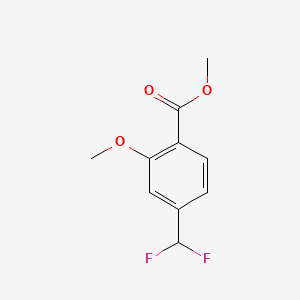
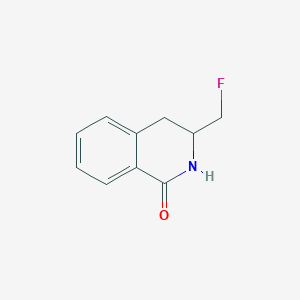
![(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide](/img/structure/B13428564.png)
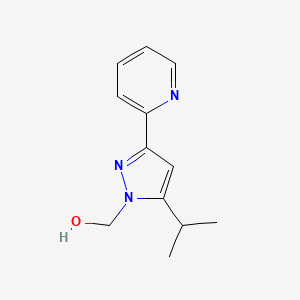
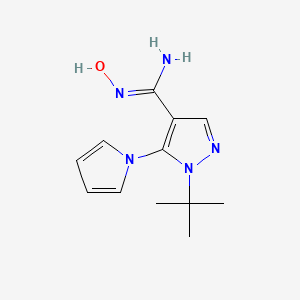
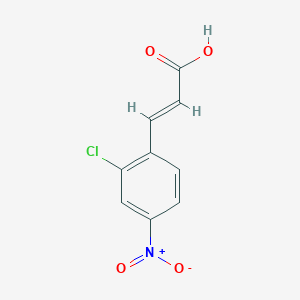
![tert-butyl N-[(6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-N-propylcarbamate](/img/structure/B13428575.png)
![methyl (4R)-4-[(5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13428587.png)
